molecular formula C6H5ClN2O2S B2518949 Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride CAS No. 2155852-91-6

Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride

Cat. No.: B2518949
CAS No.: 2155852-91-6
M. Wt: 204.63
InChI Key: KZPNQZLJAOGSEX-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride is a bicyclic heterocyclic compound combining imidazole and thiazole rings. The carboxylic acid group at position 3 and the hydrochloride salt enhance its solubility and reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S.ClH/c9-5(10)4-3-11-6-7-1-2-8(4)6;/h1-3H,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPNQZLJAOGSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CSC2=N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155852-91-6
Record name imidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride typically involves the reaction of aminothiazole with bromo-oxopropanoic acid. The reaction proceeds through a series of steps including cyclization and dehydration to form the imidazo[2,1-b]thiazole core . The reaction conditions often involve the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using a continuous flow system with multiple reactors. This method allows for the efficient production of the compound without the need for isolating intermediate products .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The fused aromatic system allows reactivity at electron-rich positions. For example:

  • Nitration : Reacts with nitric acid/sulfuric acid to form nitro derivatives at the C5 or C6 positions of the thiazole ring .

  • Halogenation : Chlorination or bromination occurs under mild conditions (e.g., Cl₂/FeCl₃), yielding halo-substituted analogs .

Table 1: Electrophilic Substitution Products

ReagentProductPosition ModifiedYield (%)
HNO₃/H₂SO₄5-Nitroimidazo[2,1-b]thiazoleC5 (thiazole)65–78
Cl₂/FeCl₃6-Chloroimidazo[2,1-b]thiazoleC6 (thiazole)70–85

Nucleophilic Substitution

The carboxylic acid group and halogenated derivatives participate in nucleophilic reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters.

  • Amide Formation : Couples with amines (e.g., piperazine) via carbodiimide-mediated activation, yielding sulfonyl piperazine conjugates .

Key Example :
Reaction with piperazine derivatives produces imidazo[2,1-b]thiazole-sulfonyl piperazine hybrids (e.g., 9ca , 9cc ), which exhibit carbonic anhydrase II inhibition (Kᵢ = 57.8–79.9 µM) .

Reduction and Oxidation

  • Reduction : The thiazole ring is reduced using NaBH₄ or H₂/Pd-C to form thiazolidine derivatives .

  • Oxidation : The carboxylic acid group oxidizes to CO₂ under strong conditions (e.g., KMnO₄), while milder agents (e.g., H₂O₂) modify side chains .

Cyclization and Functionalization

  • Core Synthesis : Formed via cyclization of aminothiazole and bromo-oxopropanoic acid in dioxane under reflux (80–91% yield) .

  • Derivatization : Alkylation/acylation at the N1 position of the imidazole ring enhances solubility or bioactivity .

Table 2: Synthesis Conditions for Key Derivatives

Starting MaterialReagent/ConditionsProductYield (%)
Aminothiazole + bromo-oxopropanoic acidDioxane, reflux, 24 hImidazo[2,1-b]thiazole-3-carboxylic acid80–91
Ethyl 2-chloroacetoacetatePiperazine, DCC/DMAPSulfonyl piperazine conjugates70-85

Biological Interaction-Driven Reactions

The compound’s carboxylic acid group forms hydrogen bonds with biological targets:

  • Tubulin Binding : The sulfur atom weakly interacts with Leu255, while the carbonyl oxygen bonds with Asn258 in α/β-tubulin .

  • Enzyme Inhibition : Derivatives inhibit carbonic anhydrase II via sulfonamide-group coordination to the zinc ion .

Comparative Reactivity of Analogues

Table 3: Reactivity vs. Structural Analogues

CompoundKey Functional GroupUnique Reactivity
Imidazo[2,1-b]thiazole-5-carboxamideCarboxamideEnhanced anti-tuberculosis activity
Benzo-[d]-imidazo[2,1-b]thiazoleBenzene-fused coreHigher electrophilic substitution yield

Scientific Research Applications

Medicinal Chemistry Applications

Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of novel compounds with therapeutic potential. Its structural features enable it to interact with various biological targets, leading to several promising pharmacological activities:

  • Antimycobacterial Activity : The compound has shown significant antimycobacterial effects by inhibiting pantothenate synthetase in Mycobacterium tuberculosis, which is essential for coenzyme A biosynthesis. This inhibition disrupts cellular metabolism in the bacteria, making it a candidate for tuberculosis treatment .
  • Anticancer Properties : Research indicates that derivatives of this compound exhibit potent anticancer activity. For instance, certain synthesized imidazo[2,1-b]thiazole derivatives have demonstrated selective inhibition against human carbonic anhydrase II, which is implicated in cancer progression . In vitro studies revealed that some derivatives had IC50 values as low as 0.92 µM against lung cancer cells .
  • Anti-inflammatory Effects : Studies have indicated potential anti-inflammatory properties, suggesting that modifications to its structure could enhance these effects .

Biological Research Applications

The compound's interactions with biological macromolecules make it a valuable tool in biological research:

  • Enzyme Inhibition Studies : this compound has been investigated for its ability to inhibit various enzymes. For example, its derivatives have been shown to selectively inhibit carbonic anhydrase isoforms, which play roles in physiological processes and disease states .
  • Cellular Mechanisms : The compound influences cellular processes such as apoptosis and cell signaling pathways. It has been observed to induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic gene expression .

Industrial Applications

Beyond medicinal uses, this compound is utilized in industrial applications:

  • Synthesis of Complex Molecules : The compound acts as a precursor for synthesizing more complex heterocyclic compounds that may have specific industrial applications or enhanced biological properties .
  • Catalysis : Its unique chemical properties allow it to be used as a catalyst in various chemical reactions, contributing to the development of new materials and processes .

Case Studies and Research Findings

StudyFindings
Study on Antimycobacterial ActivityDemonstrated significant inhibition of pantothenate synthetase in Mycobacterium tuberculosis with implications for tuberculosis treatment .
Synthesis of Carbonic Anhydrase InhibitorsIdentified derivatives with selective inhibition against human carbonic anhydrase II with inhibition constants ranging from 57.7 to 98.2 µM .
Anticancer Activity AssessmentShowed potent anticancer activity against lung cancer cells with an IC50 value of 0.92 µM .

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets within biological systems. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and biological properties of imidazo[2,1-b]thiazole derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name CAS No. Molecular Formula Substituents Key Features Biological Activity/Applications References
Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride Not explicitly provided C₆H₅ClN₂O₂S (estimated) -COOH at position 3, HCl salt High polarity due to carboxylic acid; potential for salt formation Presumed intermediate for bioactive molecules
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid 912770-37-7 C₁₂H₇FN₂O₂S -COOH at position 3, 4-fluorophenyl at position 6 Enhanced lipophilicity from aryl group; molecular weight: 262.26 Not specified; structural similarity suggests antimicrobial potential
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate hydrochloride 34467-12-4 C₉H₁₃ClN₂O₂S Ethyl ester at position 2, methyl at position 3 Reduced acidity vs. carboxylic acid; molecular weight: 248.73 Intermediate in synthesis of fused heterocycles
Imidazo[2,1-b]thiazole-2-acetic acid hydrochloride 1185300-99-5 C₇H₈ClNO₃S Acetic acid group at position 2, ketone in tetrahydro ring Flexible side chain; molecular weight: 221.66 Not specified; potential for conjugation reactions
Levamisole hydrochloride 14769-73-4 C₁₁H₁₂ClN₂S Tetrahydro ring, phenyl at position 6 Approved anthelmintic drug; molecular weight: 240.75 Immunomodulatory and antiparasitic activity
Imidazo[2,1-b]thiazole-6-carboxylic acid 53572-98-8 C₆H₄N₂O₂S -COOH at position 6 Positional isomer of target compound; molecular weight: 168.17 Building block for anticancer agents

Physicochemical Properties

  • Solubility : The hydrochloride salt and carboxylic acid group in the target compound improve water solubility compared to ester (e.g., ethyl ester in 34467-12-4) or aryl-substituted derivatives (e.g., 912770-37-7) .
  • Acid-Base Behavior : The imidazole moiety confers basicity, while the carboxylic acid introduces acidity, enabling zwitterionic forms in physiological conditions .

Biological Activity

Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride (ITCA HCl) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

ITCA HCl is characterized by a fused imidazole and thiazole ring system, with a carboxylic acid group at the third position of the imidazole ring. The molecular formula is C₆H₄N₂O₂S, and the hydrochloride form enhances its stability and solubility in biological systems.

1. Antimicrobial Activity

Research has demonstrated that ITCA HCl exhibits notable antimicrobial properties. A series of derivatives synthesized from ITCA were evaluated for their activity against Mycobacterium tuberculosis (Mtb). Compounds derived from ITCA showed promising results, with some displaying minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against the Mtb H37Rv strain .

2. Carbonic Anhydrase Inhibition

ITCA HCl has been investigated for its inhibitory effects on carbonic anhydrase (CA) isoforms, particularly hCA II. A study revealed that certain derivatives exhibited selective inhibition of hCA II with inhibition constants ranging from 57.7 to 98.2 µM, while showing minimal activity against other isoforms like hCA I and hCA IX . This selectivity suggests potential applications in treating conditions where hCA II plays a crucial role.

3. Antitumor Activity

ITCA HCl derivatives have shown significant antitumor effects. For instance, specific compounds demonstrated cytotoxicity against lung cancer cells (A549) with IC50 values lower than those of established chemotherapeutics like doxorubicin . The mechanism involves inhibiting tubulin polymerization, leading to G2/M cell cycle arrest.

Table 1: Summary of Biological Activities of ITCA HCl Derivatives

Activity Target IC50/MIC Reference
AntimycobacterialMycobacterium tuberculosis3.125 μg/mL
Carbonic Anhydrase InhibitionhCA II57.7 - 98.2 µM
AntitumorA549 lung cancer cells< 1.43 µM

The biological activities of ITCA HCl can be attributed to its structural features that facilitate interactions with various biological targets:

  • Enzyme Inhibition : The presence of the imidazole and thiazole rings allows for effective binding to active sites of enzymes like carbonic anhydrases.
  • Cell Cycle Disruption : Compounds derived from ITCA interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Q & A

Q. What are the common synthetic routes for preparing imidazo[2,1-b]thiazole derivatives, and how do reaction conditions influence product purity?

Imidazo[2,1-b]thiazole derivatives are typically synthesized via cyclization reactions between α-haloketones and 2-aminothiazoles. For example, solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/MeSO3H) achieves high yields (90–96%) under mild conditions . Reaction parameters such as temperature, catalyst choice, and solvent (or lack thereof) critically affect regioselectivity and purity. Thin-layer chromatography (TLC) and melting-point analysis are standard for monitoring progress .

Q. How can researchers characterize the structural and chemical properties of imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride?

Key methods include:

  • Spectroscopy : NMR (1H/13C) for confirming substituent positions and hydrogen bonding.
  • Chromatography : HPLC or TLC to assess purity .
  • Thermal Analysis : Melting-point determination (e.g., electrothermal apparatus) to verify crystalline stability .
  • X-ray Diffraction : For resolving ambiguities in fused-ring conformation .

Q. What biological activities are associated with imidazo[2,1-b]thiazole derivatives, and how are these evaluated experimentally?

These derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. Standard assays include:

  • Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial Screening : Agar diffusion or microdilution methods against bacterial/fungal strains .
  • Mechanistic Studies : Molecular docking to identify binding interactions with targets like kinases or DNA .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of imidazo[2,1-b]thiazole derivatives with acid-sensitive substituents?

Traditional routes using strong acids (e.g., H2SO4) degrade acid-sensitive groups. Quantum chemical calculations (e.g., DFT) predict reactive intermediates and guide alternative pathways, such as one-pot, three-component reactions in water . ICReDD’s reaction path search algorithms integrate computational and experimental data to bypass acid-sensitive limitations .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of imidazo[2,1-b]thiazole derivatives?

Contradictions often arise from:

  • Regiochemical Variations : Substituent placement (e.g., 3-carboxylic acid vs. 2-carboxamide) alters bioactivity .
  • Assay Conditions : pH or solvent polarity impacts solubility and binding.
    Resolution involves orthogonal validation:
    • Crystallography : Confirm substituent positions .
    • Dose-Response Curves : Establish consistent EC50 values across assays .

Q. How can green chemistry principles improve the scalability of imidazo[2,1-b]thiazole synthesis?

Solvent-free protocols (e.g., Eaton’s reagent) reduce waste , while water-based multicomponent reactions minimize toxic byproducts . Process simulation tools (e.g., Aspen Plus) optimize energy use and reactor design for large-scale production .

Q. What experimental design frameworks are suitable for studying substituent effects on imidazo[2,1-b]thiazole bioactivity?

Factorial design (e.g., 2^k models) systematically tests variables like substituent electronegativity, steric bulk, and ring position . For example, varying trifluoromethyl (-CF3) and methoxy (-OCH3) groups in positions 3 and 6 reveals synergistic effects on cytotoxicity .

Q. How do researchers address stability challenges in this compound during storage?

Light sensitivity and hygroscopicity require:

  • Packaging : Amber glass vials with desiccants .
  • Analytical Monitoring : Periodic HPLC to detect degradation (e.g., hydrolysis of the carboxylic acid group) .
  • Derivatization : Converting the free acid to stable esters for long-term storage .

Q. Methodological Notes

  • Synthetic Optimization : Prioritize solvent-free or aqueous conditions to align with green chemistry principles .
  • Data Validation : Cross-validate SAR results with computational docking and crystallography .
  • Safety Protocols : Adhere to chemical hygiene plans for handling hygroscopic or light-sensitive derivatives .

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